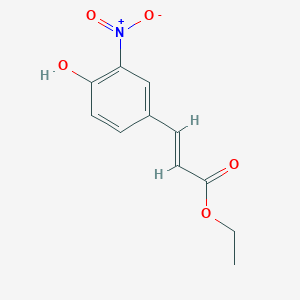
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide
概要
説明
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a chemical compound with the molecular formula C27H32N2O2. It is known for its unique structure, which includes a fluorene core and cyclohexane carboxamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide typically involves the reaction of fluorene derivatives with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of fluorene-2,7-dicarboxylic acid with cyclohexylamine in the presence of a dehydrating agent.
Amidation Reactions: Utilizing fluorene-2,7-dicarboxylic acid chloride and cyclohexylamine under anhydrous conditions to form the amide bond.
Industrial Production Methods
Industrial production of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The fluorene core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can be compared with other similar compounds, such as:
4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): This compound also contains a fluorene core but has different substituents, leading to distinct properties and applications.
Fluorene-2,7-dicarboxylic acid derivatives: These compounds share the fluorene core but differ in their functional groups, affecting their reactivity and uses.
The uniqueness of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide lies in its specific combination of the fluorene core and cyclohexane carboxamide groups, which confer unique chemical and biological properties .
特性
IUPAC Name |
N-[7-(cyclohexanecarbonylamino)-9H-fluoren-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(18-7-3-1-4-8-18)28-22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)29-27(31)19-9-5-2-6-10-19/h11-14,16-19H,1-10,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLCWRJJDKCIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4331472.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B4331473.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![(3-chloro-4-methylphenyl)[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B4331484.png)
![ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)

![ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE](/img/structure/B4331509.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)
![1-(3,4-Dichlorophenyl)-3-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)


![methyl 4-(2-{[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B4331584.png)
